An In-depth Technical Guide to 3,5-bis(dodecyloxy)benzaldehyde: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3,5-bis(dodecyloxy)benzaldehyde: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-bis(dodecyloxy)benzaldehyde is a substituted aromatic aldehyde characterized by a central benzaldehyde core functionalized with two long dodecyloxy chains. This molecular architecture imparts a significant lipophilic character, suggesting its potential utility in applications requiring solubility in nonpolar environments or interaction with lipid bilayers. This guide provides a comprehensive overview of the chemical and physical properties of 3,5-bis(dodecyloxy)benzaldehyde, a detailed protocol for its synthesis, and an exploration of its potential applications, particularly in the realm of medicinal chemistry and materials science.
Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₃₁H₅₄O₃ | [1] |
| Molecular Weight | 474.77 g/mol | [1] |
| CAS Number | 148172-11-6 | [1] |
| Appearance | Light brown solid, semi-solid, or oil | [1] |
| Melting Point | Estimated to be near or slightly above room temperature. | Based on the melting point of the analogous 3,5-bis(decyloxy)benzaldehyde (~30 °C)[2]. The longer dodecyl chains are expected to slightly increase the melting point. |
| Boiling Point | Not available. Expected to be high and likely to decompose upon distillation at atmospheric pressure. | |
| Solubility | Expected to be soluble in nonpolar organic solvents such as hexane, toluene, and dichloromethane, and sparingly soluble in polar solvents like ethanol and insoluble in water. | Inferred from its long alkyl chains and aromatic core. |
Spectroscopic Data (Predicted)
While specific experimental spectra for 3,5-bis(dodecyloxy)benzaldehyde are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds such as 3,5-dibenzyloxybenzaldehyde and other alkoxy-substituted benzaldehydes.[3][4][5][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons on the benzene ring (multiplets, ~6.8-7.2 ppm), protons of the methylene groups adjacent to the ether oxygen (triplet, ~3.9-4.1 ppm), other methylene protons of the dodecyl chains (multiplets, ~1.2-1.8 ppm), and the terminal methyl groups of the dodecyl chains (triplet, ~0.8-0.9 ppm).[4][7]
-
¹³C NMR: The carbon NMR spectrum would likely exhibit a signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (~190-192 ppm).[5] The aromatic carbons would appear in the range of ~105-160 ppm, with the carbons attached to the oxygens being the most downfield in this region. The carbons of the dodecyl chains would be observed in the upfield region of the spectrum.
-
FTIR (Infrared Spectroscopy): The IR spectrum is expected to display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1690-1710 cm⁻¹.[6] Other characteristic peaks would include C-H stretching vibrations of the aromatic ring (~3000-3100 cm⁻¹) and the alkyl chains (~2850-2960 cm⁻¹), and C-O stretching of the ether linkages (~1050-1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 474.77. Common fragmentation patterns would involve the loss of the alkyl chains and the aldehyde group.
Synthesis of 3,5-bis(dodecyloxy)benzaldehyde
The synthesis of 3,5-bis(dodecyloxy)benzaldehyde can be readily achieved via a Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This reaction involves the alkylation of a phenoxide with an alkyl halide.
Reaction Scheme
Caption: Williamson Ether Synthesis of 3,5-bis(dodecyloxy)benzaldehyde.
Experimental Protocol
Materials:
-
3,5-Dihydroxybenzaldehyde
-
1-Bromododecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the diphenoxide.
-
Slowly add 1-bromododecane (2.2 equivalents) to the reaction mixture.
-
Heat the mixture to 70-80°C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 3,5-bis(dodecyloxy)benzaldehyde can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is crucial as the presence of water can hydrolyze the alkyl halide and quench the phenoxide, reducing the yield of the desired ether.
-
Excess Base and Alkyl Halide: A slight excess of the base ensures complete deprotonation of the hydroxyl groups, while an excess of the alkylating agent drives the reaction to completion.
-
Heating: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.
-
Work-up Procedure: The aqueous work-up is necessary to remove the inorganic salts (potassium bromide and excess potassium carbonate) and the DMF solvent. Washing with brine helps to remove any remaining water from the organic phase.
Potential Applications in Drug Development and Materials Science
While direct applications of 3,5-bis(dodecyloxy)benzaldehyde in drug development are not yet established, its structural features suggest several areas of potential interest for researchers.
Precursor for Biologically Active Molecules
Benzaldehyde and its derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[8][9] The long alkoxy chains of 3,5-bis(dodecyloxy)benzaldehyde could serve to increase the lipophilicity of a parent drug molecule, potentially enhancing its ability to cross cell membranes and improving its pharmacokinetic profile. The aldehyde functionality provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.
Caption: Workflow for the development of drug candidates from 3,5-bis(dodecyloxy)benzaldehyde.
Role in Supramolecular Chemistry and Liquid Crystals
The amphiphilic nature of molecules containing long alkyl chains and an aromatic core makes them interesting candidates for the formation of self-assembled structures such as liquid crystals and organogels. The aldehyde group can participate in hydrogen bonding or be used as a reactive site for the construction of more complex supramolecular architectures. A closely related compound, 3,5-bis(decyloxy)benzaldehyde, has been studied for its polymorphic behavior, which is relevant to the field of materials science.[2]
Safety and Handling
The toxicological properties of 3,5-bis(dodecyloxy)benzaldehyde have not been fully investigated.[1] Therefore, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
3,5-bis(dodecyloxy)benzaldehyde is a readily synthesizable aromatic aldehyde with distinct lipophilic characteristics conferred by its long dodecyloxy chains. While a comprehensive experimental characterization of all its physical properties is still needed, its synthesis is straightforward via the Williamson ether synthesis. The true potential of this compound likely lies in its use as a versatile building block for the creation of novel molecules with tailored properties for applications in medicinal chemistry, as a lipophilic scaffold for drug candidates, and in materials science for the development of new liquid crystalline and supramolecular materials. Further research into its biological activities and material properties is warranted to fully explore its utility.
References
-
PubChem. 3,5-Dibenzyloxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Hoffman Fine Chemicals. CAS 148172-11-6 | 3,5-Bis(dodecyloxy)benzaldehyde. [Link]
- da Silva, M. A., et al. Synthesis and polymorphism evaluation of the 3,5-bis(decyloxy)benzaldehyde. Journal of Thermal Analysis and Calorimetry, 123(1), 433-442. (2016).
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]
- Lin, C. F., et al. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537-1544. (2005).
- Al-Majdoub, Z. M., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5808. (2021).
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dibenzyloxybenzaldehyde | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 3,4-Dibenzyloxybenzaldehyde(5447-02-9) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
